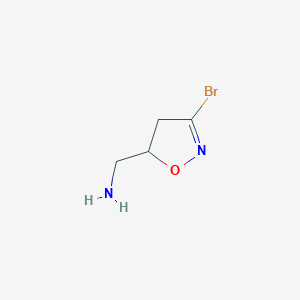

(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

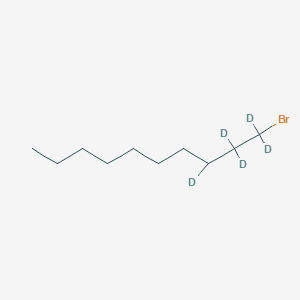

“(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine” is a chemical compound with the molecular formula C4H7BrN2O and a molecular weight of 179.02 . It is also known by other synonyms such as “3-Bromo-5-aminomethyl-4,5-dihydroisoxazole” and "(S,R)-3-bromo-5-aminomethyl-4,5-dihydroisoxazole" .

Molecular Structure Analysis

The molecular structure of “(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine” consists of a bromine atom attached to an isoxazole ring, which is a five-membered ring containing two heteroatoms (one nitrogen and one oxygen) . The methanamine group is attached to the 5-position of the isoxazole ring .Physical And Chemical Properties Analysis

“(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine” is a compound with a molecular weight of 179.02 . Detailed physical and chemical properties such as melting point, boiling point, and density were not available in the search results. For comprehensive property data, it is recommended to refer to specialized chemical databases or material safety data sheets (MSDS).Applications De Recherche Scientifique

Synthesis and Biological Evaluation of Novel Compounds :

- A study described the synthesis of novel azetidine derivatives, including a compound structurally related to (3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine. This compound demonstrated acceptable antibacterial and antifungal activities (Rao, Prasad, & Rao, 2013).

Antimicrobial and Anticancer Studies :

- Research on Schiff base rare earth metal complexes, which are chemically akin to the mentioned compound, revealed that these complexes exhibit experimental antibacterial and anticancer activities against various strains and cancer cell lines (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).

Stabilization of Parallel Turn Conformations in Peptides :

- A study on a structurally related scaffold, the tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine, showed its ability to stabilize parallel turn conformations when inserted in short peptide sequences. This suggests potential applications in peptide and protein engineering (Bucci et al., 2018).

Antitumor Activity on Human Cancer Cell Lines :

- Novel functionalized amines related to the compound , when investigated for in vitro antitumor activity against various human cancer cell lines, displayed attractive cytotoxicity and cytostatic effects, highlighting potential applications in cancer therapy (Károlyi et al., 2012).

Synthesis and Characterization of Novel Derivatives :

- The synthesis and characterization of novel derivatives of structurally related compounds have been reported, which may have implications in the development of new drugs or biochemical tools (Vishwanathan & Gurupadayya, 2014).

Synthesis and Antimicrobial Evaluation :

- Another study focused on the synthesis and antimicrobial evaluation of certain derivatives, providing insight into their potential use as antimicrobial agents (Visagaperumal et al., 2010).

Safety And Hazards

The safety and hazards of “(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine” are not specified in the search results. As with all chemicals, it should be handled with appropriate safety precautions. For detailed safety information, it is recommended to refer to the material safety data sheet (MSDS) for this compound .

Propriétés

IUPAC Name |

(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrN2O/c5-4-1-3(2-6)8-7-4/h3H,1-2,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOLOZBWSBAUHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1Br)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 7-amino-1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1142648.png)